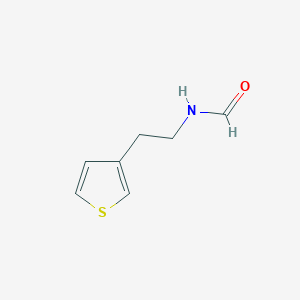
5-(butylamino)-4-chloro-2-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(butylamino)-4-chloro-2-methylpyridazin-3-one is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylamino)-4-chloro-2-methylpyridazin-3-one typically involves the reaction of 4-chloro-2-methylpyridazin-3(2H)-one with butylamine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the butylamino group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-(butylamino)-4-chloro-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Butylamine in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.
科学的研究の応用
5-(butylamino)-4-chloro-2-methylpyridazin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(butylamino)-4-chloro-2-methylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-chloro-2-methylpyridazin-3(2H)-one: Lacks the butylamino group, which may result in different chemical and biological properties.
5-(methylamino)-4-chloro-2-methylpyridazin-3(2H)-one:
Uniqueness
5-(butylamino)-4-chloro-2-methylpyridazin-3-one is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as an intermediate in the synthesis of more complex molecules.
特性
分子式 |
C9H14ClN3O |
|---|---|
分子量 |
215.68 g/mol |
IUPAC名 |
5-(butylamino)-4-chloro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C9H14ClN3O/c1-3-4-5-11-7-6-12-13(2)9(14)8(7)10/h6,11H,3-5H2,1-2H3 |
InChIキー |
WGIBXWUPDVOREE-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(C(=O)N(N=C1)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(Thiophen-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B8681163.png)



![[6-(hydroxymethyl)pyridin-2-yl]thiourea](/img/structure/B8681202.png)
![Carbamic acid, [5-[(ethylsulfonyl)amino]-2-fluorophenyl]-, ethyl ester](/img/structure/B8681212.png)






![3-(3-Methyl-1H-pyrazolo[4,3-c]isoquinolin-5-yl)phenol](/img/structure/B8681255.png)
